molecular formula C19H19NO2 B2692917 N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide CAS No. 2034457-32-2

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide

Cat. No.: B2692917
CAS No.: 2034457-32-2
M. Wt: 293.366
InChI Key: YITRIBYRDYRBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide has a wide range of scientific research applications:

Future Directions

Given the lack of current information, “N-(3-(benzofuran-2-yl)propyl)-2-methylbenzamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzofuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid, while reduction can yield dihydrobenzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • 2-methylbenzofuran
  • Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzofuran core with a propyl and benzamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRIBYRDYRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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